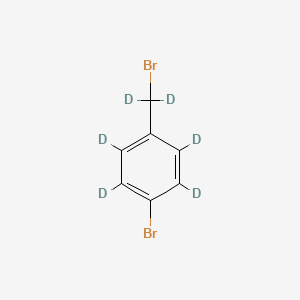
4-Bromobenzyl-d6 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyl-d6 Bromide is a chemical compound used in various biochemical applications . It is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
Molecular Structure Analysis
The molecular formula of this compound is C7H6Br2 . The molecular weight is 249.930 Da and the mono-isotopic mass is 247.883606 Da . A crystal structure of a similar compound, 4-bromobenzyl chloride, has been reported .Chemical Reactions Analysis
4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 258.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 46.6±0.3 cm3, and a molar volume of 135.1±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Use as a Reagent and in Organic Synthesis
- Protecting Group for Hydroxyl Groups : It's utilized as a stable protecting group for hydroxyl groups. The protection can be removed through Pd-catalyzed amination followed by acid treatment (Herzner & Seeberger, 2003).
- Bromobenzylation : It serves as a reagent for the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles, enhancing the versatility in chemical synthesis (Herzner & Seeberger, 2003).
- Suzuki Type Coupling Reactions : The compound is a substrate for Suzuki type coupling reactions, which are pivotal in creating biaryl compounds, a common structure in many pharmaceuticals (Herzner & Seeberger, 2003).
2. Catalysis and Reaction Mechanisms
- Bromination of Organic Substrates : It catalyzes the bromination of organic substrates, effectively introducing bromine into a variety of organic molecules (Goodman & Detty, 2004).
- Catalytic Activity in CO2 Reduction : 4-Nitrobenzyl bromide, a similar compound, is used as a catalyst for the reduction of CO2, hinting at the potential catalytic applications of 4-Bromobenzyl-d6 Bromide in environmental and synthetic chemistry (Mohammadzadeh et al., 2020).
3. Material Science and Surface Chemistry
- Electrochemical Behavior and Surface Modification : The compound demonstrates significant electrochemical behavior and is used in the surface modification of materials through electrochemical methods (Hui et al., 2011).
4. Molecular Characterization and Structure Analysis
- Characterization of Molecular Structure : It's used in the synthesis and characterization of complex molecular structures, aiding in understanding the molecular geometry, electronic properties, and thermodynamic functions of various compounds (Zeyrek et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzylic halides, such as 4-bromobenzyl-d6 bromide, typically interact with various amines .
Mode of Action
This compound can undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide . In an SN2 type mechanism, a nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion .
Biochemical Pathways
It’s known that benzylic halides can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The molecular weight of this compound is 24993 Da , which may influence its bioavailability.
Result of Action
It’s known that 4-bromobenzyl bromide can be used to prepare a 20-member aminomethyl-substituted biaryl library via sequential n-alkylation of various amines .
Análisis Bioquímico
Biochemical Properties
It is known to be used in the synthesis of aminomethyl-substituted biaryl library via sequential N-alkylation of various amines . This suggests that it may interact with enzymes and proteins involved in the alkylation process.
Cellular Effects
Brominated compounds are generally known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in N-alkylation reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of aminomethyl-substituted biaryl library , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Brominated compounds are generally known to have various effects in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known to participate in N-alkylation reactions , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
Brominated compounds are generally known to interact with various transporters or binding proteins .
Subcellular Localization
Brominated compounds are generally known to be localized to specific compartments or organelles based on their physicochemical properties .
Propiedades
IUPAC Name |
1-bromo-4-[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBJYMANQKEAW-NVSFMWKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
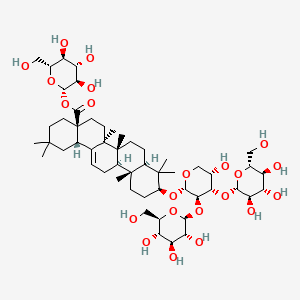

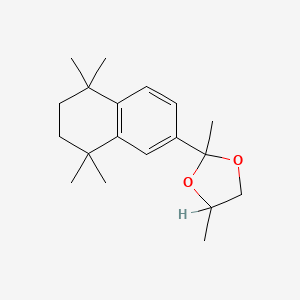



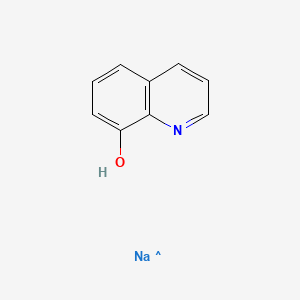
![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)
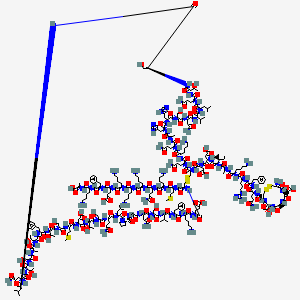

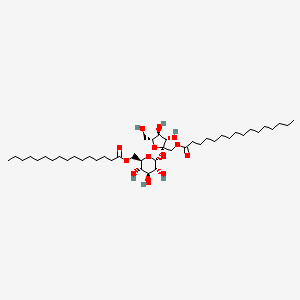
![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
